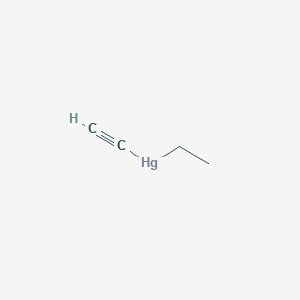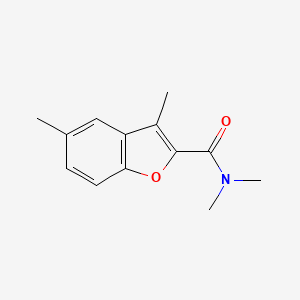
Disilylpropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disilylpropane is an organosilicon compound characterized by the presence of silicon atoms bonded to a propane backbone. This compound is part of the broader class of organosilicon compounds, which are known for their unique properties and applications in various fields, including materials science, chemistry, and industry.
准备方法
Synthetic Routes and Reaction Conditions: Disilylpropane can be synthesized through several methods. One common approach involves the reaction of disilane with propene under controlled conditions. The reaction typically requires a catalyst, such as platinum or palladium, to facilitate the formation of the Si-C bonds. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The raw materials, such as disilane and propene, are fed into the reactor, where they undergo the catalytic reaction. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: Disilylpropane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the silicon atoms, which can alter the reactivity of the compound compared to its carbon analogs.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or ozone. The oxidation typically occurs at the silicon atoms, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. These reactions may target the silicon-carbon bonds, resulting in the formation of simpler silanes.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups. Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield silanol or siloxane compounds, while reduction can produce simpler silanes.
科学研究应用
Disilylpropane has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique reactivity makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, this compound derivatives are explored for their potential use in drug delivery systems. The silicon atoms can enhance the stability and bioavailability of the compounds, making them suitable for therapeutic applications.
Medicine: In medicine, this compound-based compounds are investigated for their potential as imaging agents. The unique properties of silicon, such as its biocompatibility and ability to form stable bonds with other elements, make these compounds promising candidates for diagnostic imaging techniques.
Industry: In the industrial sector, this compound is used in the production of silicone-based materials. These materials are known for their durability, flexibility, and resistance to extreme temperatures, making them ideal for applications in electronics, automotive, and construction industries.
作用机制
The mechanism of action of disilylpropane involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. These interactions can influence the reactivity and stability of the compound, making it useful for various applications.
Molecular Targets and Pathways: this compound can interact with enzymes and proteins, potentially altering their activity and function. This interaction can be exploited in drug design and development, where this compound derivatives are used to modulate biological pathways and achieve therapeutic effects.
相似化合物的比较
Disilylethane: Contains a two-carbon backbone with silicon atoms bonded to the carbon atoms.
Disilylbutane: Contains a four-carbon backbone with silicon atoms bonded to the carbon atoms.
Uniqueness: Disilylpropane is unique due to its three-carbon backbone, which provides a balance between the reactivity and stability of the compound. This makes it a versatile building block for the synthesis of various organosilicon compounds with tailored properties.
属性
分子式 |
C3H6Si2 |
|---|---|
分子量 |
98.25 g/mol |
InChI |
InChI=1S/C3H6Si2/c1-3(2,4)5/h1-2H3 |
InChI 键 |
WWPRAGLMKCAOBQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)([Si])[Si] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


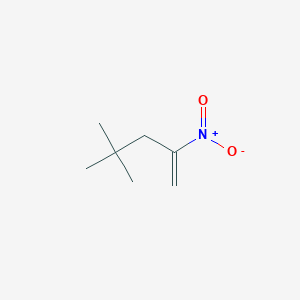
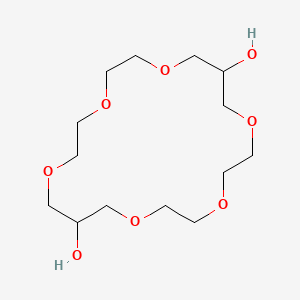
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14430544.png)
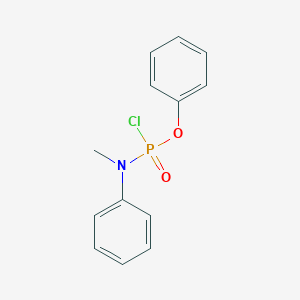

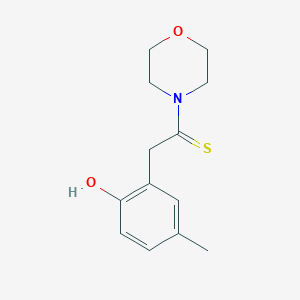
![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14430564.png)
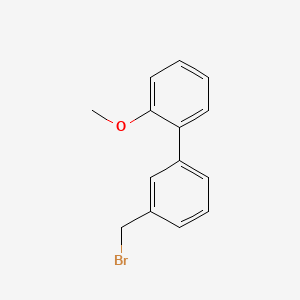
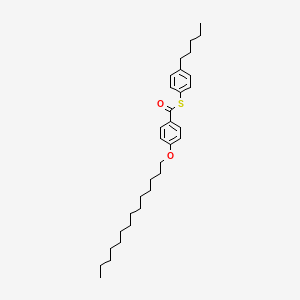

![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)
![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)
